
3-Hydroxy-2-methyldodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyldodecanoic acid is a chemical compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom and a methyl group (-CH₃) attached to the second carbon atom of a dodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyldodecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-methyldodecanoic acid using appropriate oxidizing agents. Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound through biotransformation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield production. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyldodecanoic acid.
Reduction: Formation of 3-hydroxy-2-methyldodecanol.
Substitution: Formation of 3-chloro-2-methyldodecanoic acid or 3-bromo-2-methyldodecanoic acid.
科学的研究の応用
3-Hydroxy-2-methyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of 3-Hydroxy-2-methyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by integrating into cell membranes, thereby affecting membrane fluidity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-methyldodecanoic acid
- 3-Hydroxy-2-methyltridecanoic acid
- 3-Hydroxy-2-methylundecanoic acid
Uniqueness
3-Hydroxy-2-methyldodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
56888-80-3 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC名 |
3-hydroxy-2-methyldodecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11(2)13(15)16/h11-12,14H,3-10H2,1-2H3,(H,15,16) |
InChIキー |
OJOCYZAJBYSPBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
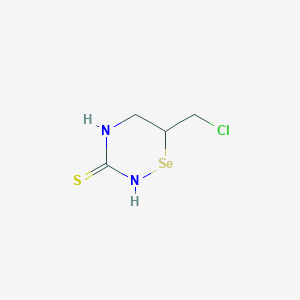
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

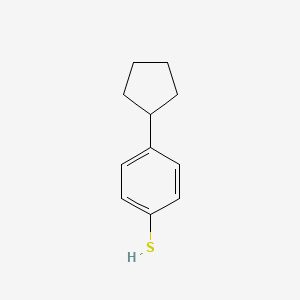
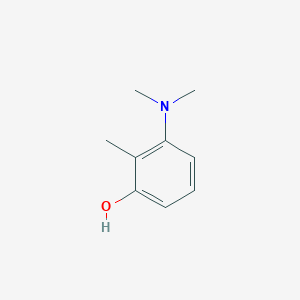
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


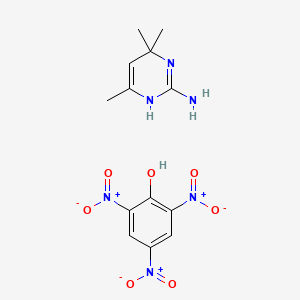
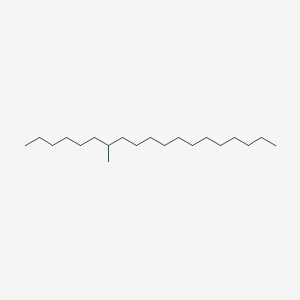
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
